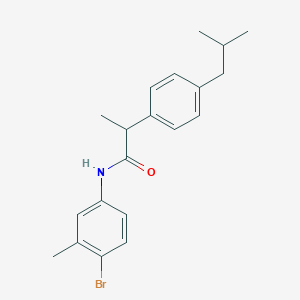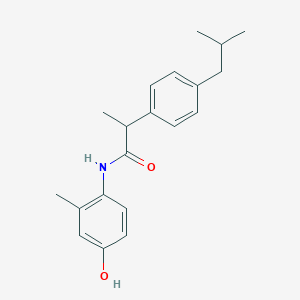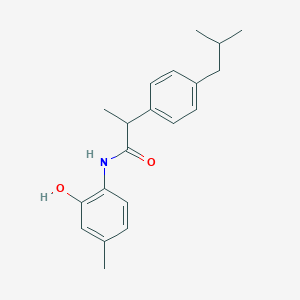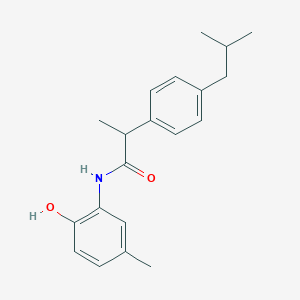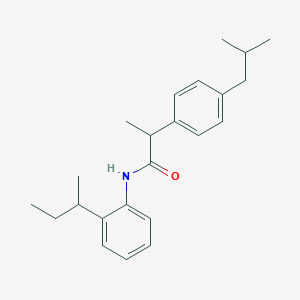
2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)-N-isopentylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to control broadleaf weeds by mimicking the action of natural plant hormones, leading to uncontrolled growth and eventually the death of the target plants. This compound is particularly notable for its effectiveness and has been widely used in agricultural settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with isopentylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally involves the following steps:
Activation of 2,4-dichlorophenoxyacetic acid: This is achieved by converting it into its acid chloride form using reagents like thionyl chloride.
Amidation: The acid chloride is then reacted with isopentylamine in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-isopentylpropanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenoxy)-N-isopentylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of herbicide action and degradation.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing into its potential use in developing new therapeutic agents.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide involves its interaction with plant hormone receptors. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth. This results in the disruption of normal plant growth processes, ultimately causing the death of the plant. The molecular targets include auxin receptors and the pathways involved in cell division and elongation.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar properties but different toxicity profiles.
Mecoprop: A related compound used for similar applications.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-isopentylpropanamide is unique in its specific structural modifications, which enhance its effectiveness and reduce its environmental impact compared to other similar compounds. Its isopentyl group provides better selectivity and potency, making it a valuable tool in agricultural weed management.
Propiedades
Fórmula molecular |
C14H19Cl2NO2 |
|---|---|
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-9(2)6-7-17-14(18)10(3)19-13-5-4-11(15)8-12(13)16/h4-5,8-10H,6-7H2,1-3H3,(H,17,18) |
Clave InChI |
KBCNHXIOWILZBY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CC(C)CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


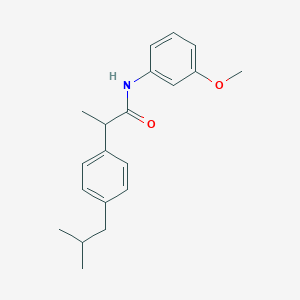
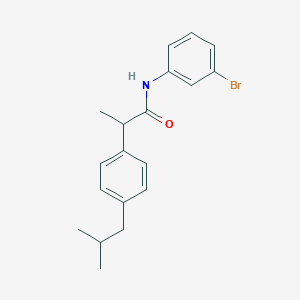

![N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B290792.png)
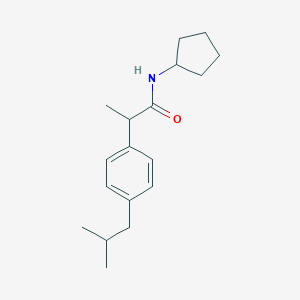

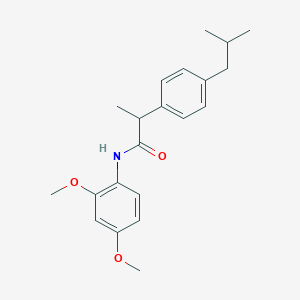
![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)

